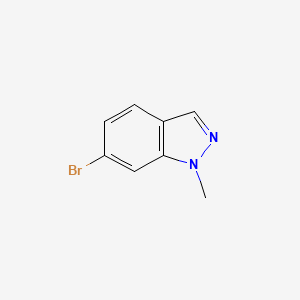

6-bromo-1-méthyl-1H-indazole

Vue d'ensemble

Description

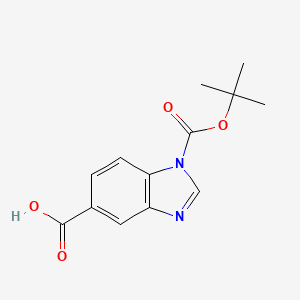

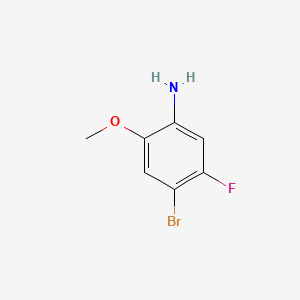

6-Bromo-1-methyl-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific bromo and methyl substitutions on the indazole core structure can influence the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloadditions, as seen in the preparation of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone . The cycloaddition process can yield regioisomers, which can then be further modified through reactions with halogens such as bromine to introduce bromo substituents at specific positions on the indazole ring . Additionally, the transformation of benzotriazocin-ones into indazole derivatives through ring contractions has been reported, which could be a relevant method for synthesizing certain indazole compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-1-methyl-1H-indazole derivatives can be elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, revealing its monoclinic space group and unit cell dimensions .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including N-acyl condensation, epoxidation, and degradative oxidation . These reactions can be used to modify the indazole core and introduce different substituents, which can significantly alter the compound's chemical properties and biological activity. The reactivity of the indazole ring can also be exploited in the synthesis of more complex molecules, such as those involving propargyl–allenyl isomerization and 6π-electrocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1-methyl-1H-indazole derivatives can be influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. The introduction of a bromo substituent can increase the molecular weight and potentially affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du 6-bromo-1-méthyl-1H-indazole ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré une activité inhibitrice sur la viabilité de diverses lignées cellulaires cancéreuses humaines, y compris le foie, le sein et la leucémie . La capacité à cibler sélectivement les cellules cancéreuses fait de ces dérivés des candidats prometteurs pour un développement ultérieur en médicaments anticancéreux.

Propriétés antiangiogéniques

Certains dérivés du this compound présentent des activités antiangiogéniques, qui est le processus d'inhibition de la croissance de nouveaux vaisseaux sanguins. Ceci est particulièrement important dans le traitement du cancer car il peut empêcher les tumeurs d'obtenir l'approvisionnement sanguin nécessaire à leur croissance . Les composés ayant des propriétés antiangiogéniques peuvent potentiellement être utilisés pour arrêter la progression des cancers.

Effets antioxydants

Les composés indazole, y compris ceux contenant la fraction this compound, ont été évalués pour leurs activités antioxydantes. Ils se sont avérés piéger divers radicaux, ce qui est crucial pour protéger les cellules du stress oxydatif qui peut conduire à des maladies chroniques . Ces propriétés antioxydantes sont précieuses pour le développement de thérapies pour les maladies causées par les dommages oxydatifs.

Méthodologies de synthèse

La synthèse du this compound présente un intérêt significatif en raison de ses applications médicinales. Des approches synthétiques récentes se sont concentrées sur les réactions catalysées par les métaux de transition, la cyclisation réductrice et les conditions sans catalyseur pour améliorer l'efficacité et le rendement de ces composés . Les progrès des méthodologies synthétiques peuvent faciliter la production de ces composés pour la recherche et l'utilisation thérapeutique.

Docking moléculaire in silico

Des études de docking moléculaire in silico ont été menées pour comprendre la base structurelle des activités biologiques des dérivés de l'indazole. Ces études fournissent des informations sur l'interaction entre ces composés et les cibles biologiques, telles que les enzymes ou les récepteurs impliqués dans les processus pathologiques . Cette application est cruciale pour la conception et l'optimisation des médicaments.

Inhibition sélective

Les dérivés de l'indazole ont été identifiés comme des inhibiteurs sélectifs de certaines enzymes et de certains récepteurs. Cette sélectivité est bénéfique dans les milieux thérapeutiques car elle permet un traitement ciblé avec des effets secondaires minimes. L'échafaudage this compound a été utilisé pour développer des composés qui inhibent sélectivement les enzymes impliquées dans les maladies respiratoires .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, including 6-bromo-1-methyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They have attracted considerable attention from chemists due to their significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

Mécanisme D'action

Target of Action

6-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate the activity of certain kinases, including chk1, chk2, and sgk . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects.

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-1-methyl-1H-indazole are likely to be those involving the kinases it targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can influence cell cycle progression and DNA damage response .

Result of Action

The molecular and cellular effects of 6-Bromo-1-methyl-1H-indazole’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, its anticancer activity could result from its ability to inhibit cell growth and induce cell cycle arrest . Additionally, its antioxidant activities have been demonstrated in a study where it showed significant OH radical scavenging activities .

Propriétés

IUPAC Name |

6-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVSOIGNROPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626440 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590417-94-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)